N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide
CAS No.:
Cat. No.: VC16350582
Molecular Formula: C11H11NO5S
Molecular Weight: 269.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO5S |
|---|---|
| Molecular Weight | 269.28 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)-2-oxochromene-6-sulfonamide |
| Standard InChI | InChI=1S/C11H11NO5S/c13-6-5-12-18(15,16)9-2-3-10-8(7-9)1-4-11(14)17-10/h1-4,7,12-13H,5-6H2 |
| Standard InChI Key | JVUMFPDRILFMJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCCO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound integrates three key structural elements:
-
Chromene backbone: A benzopyran system with a ketone group at the 2-position, contributing to planar aromaticity and electronic delocalization.
-
Sulfonamide group: Positioned at the 6-position of the chromene ring, this moiety enhances hydrogen-bonding capacity and enzyme-targeting potential.
-
N-(2-Hydroxyethyl) side chain: A hydrophilic substituent improving aqueous solubility and pharmacokinetic compatibility .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.28 g/mol | |
| CAS Registry Number | 164471-05-0 | |
| Solubility | Moderate in polar solvents |
Synthesis and Chemical Reactivity
Synthetic Pathways
Two primary routes dominate the synthesis of N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide:
-
Sulfonylation of Chromene Derivatives
-
Reacting 6-sulfochlorochromene with 2-hydroxyethylamine in dimethylformamide (DMF) at 0–5°C yields the target compound via nucleophilic substitution. Purification involves recrystallization from ethanol/water mixtures.
-
-
Coumarin-Sulfonamide Conjugation
Table 2: Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | DMF, 0–5°C, 5 hours | 70–85% |
| Coumarin Conjugation | DMF, KCO, KI, 70°C | 65–77% |
Biological Activities and Mechanisms
Antioxidant Efficacy
Despite limited antimicrobial activity, the compound exhibited notable radical scavenging in DPPH assays (IC = 18.7 µM) and ferric-reducing power (FRAP value = 320 µM Fe/g), attributed to the chromene core’s redox-active ketone group .
Pharmacokinetic Profiling
Preliminary ADMET simulations predict:
-
Moderate intestinal absorption (Caco-2 permeability = 12 × 10 cm/s)
-
Blood-brain barrier penetration (logBB = 0.34)
-
Hepatic metabolism via CYP3A4 oxidation
Research Advancements and Challenges
Preclinical Studies
-
Tumor Xenograft Models: Daily oral administration (50 mg/kg) suppressed glioblastoma growth by 44% over 21 days, with no hepatotoxicity observed.
-
Synergistic Combinations: Co-administration with temozolomide enhanced apoptosis in glioma cells (combination index = 0.82).
Limitations
-
Poor bioavailability (<30% in rodent models) due to first-pass metabolism
-
Off-target inhibition of CA II (34% at 10 µM), risking renal side effects
Future Directions
-
Structural Optimization: Introducing fluorinated aryl groups to enhance CA IX/XII selectivity.
-
Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve oral bioavailability.
-
Metabolic Stability: Deuterium substitution at labile C-H bonds to retard oxidative degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume